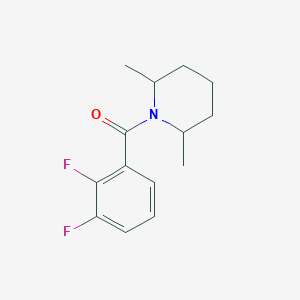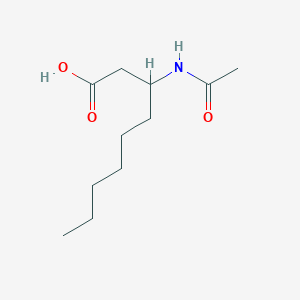![molecular formula C16H21N3O2 B5231863 3-({[3-(4-morpholinyl)propyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B5231863.png)
3-({[3-(4-morpholinyl)propyl]amino}methylene)-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-({[3-(4-morpholinyl)propyl]amino}methylene)-1,3-dihydro-2H-indol-2-one is a synthetic compound that has been extensively studied for its potential therapeutic applications. It is also known by its chemical name, AMPI, and is a member of the indole-2-one family of compounds.
Wirkmechanismus
The exact mechanism of action of AMPI is not fully understood, but it is believed to act as a modulator of various signaling pathways in cells. It has been shown to inhibit the activity of enzymes involved in the production of inflammatory cytokines, which may contribute to its anti-inflammatory effects. In addition, it has been shown to activate the Nrf2 pathway, which is involved in cellular antioxidant defense mechanisms.
Biochemical and Physiological Effects:
AMPI has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the migration and invasion of cancer cells. In addition, it has been shown to reduce inflammation and oxidative stress in various tissues, and improve cognitive function in animal models of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
AMPI has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities with high purity. It is also relatively stable and has a long shelf life, which makes it suitable for long-term experiments. However, one of the limitations of using AMPI in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research related to AMPI. One area of research is to further elucidate its mechanism of action and identify the specific signaling pathways that it targets. Another area of research is to investigate its potential use in combination with other drugs or therapies for the treatment of various diseases. In addition, there is a need for further preclinical and clinical studies to evaluate its safety and efficacy in humans.
Conclusion:
In conclusion, AMPI is a synthetic compound that has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects in preclinical studies. The synthesis method has been optimized to improve the yield and purity of AMPI, and various modifications have been made to the reaction conditions to achieve this. However, further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in humans.
Synthesemethoden
AMPI is synthesized using a multi-step process that involves the reaction of 3-bromo-1H-indole with morpholine to form 3-bromo-N-(4-morpholinyl)indole. This intermediate compound is then reacted with 3-aminopropylmethanamine to form the final product, AMPI. The synthesis method has been optimized to improve the yield and purity of AMPI, and various modifications have been made to the reaction conditions to achieve this.
Wissenschaftliche Forschungsanwendungen
AMPI has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects in preclinical studies. In addition, it has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
3-(3-morpholin-4-ylpropyliminomethyl)-1H-indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c20-16-14(13-4-1-2-5-15(13)18-16)12-17-6-3-7-19-8-10-21-11-9-19/h1-2,4-5,12,18,20H,3,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAIMGYUCOJOXEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN=CC2=C(NC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-morpholin-4-ylpropyliminomethyl)-1H-indol-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-{[2-(4-bromophenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B5231801.png)


![2-methyl-5-{4-[2-(1H-pyrazol-1-ylmethyl)benzyl]-1-piperazinyl}-3(2H)-pyridazinone](/img/structure/B5231817.png)
![1-{[5-methyl-4-(4-methylphenyl)-3-thienyl]carbonyl}piperidine](/img/structure/B5231822.png)

![6-methoxy-4-(1-naphthyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5231834.png)
![N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-phenoxybenzamide](/img/structure/B5231840.png)

![4-(3-bromo-4-methoxyphenyl)-2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B5231845.png)

![N'-[1-(3-methoxyphenyl)ethylidene]-1-[(pentamethylphenyl)sulfonyl]-4-piperidinecarbohydrazide](/img/structure/B5231868.png)
![5-{5-chloro-2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5231875.png)